Bienvenue dans la boutique en ligne BenchChem!

Azocane-2-carboxylic acid hydrochloride

Lipophilicity LogP Membrane permeability

Azocane-2-carboxylic acid hydrochloride (CAS 1803565-99-2) is the HCl salt of an eight-membered saturated nitrogen heterocyclic α-amino acid (octahydroazocine-2-carboxylic acid). Unlike five-membered proline or six-membered pipecolic acid, the azocane scaffold uniquely induces Type VIa β-turn or extended C⁺ conformer geometries in peptide design (Creighton et al.), and enables higher hydrophobic weight fractions (0.85 vs. 0.76) in amphiphilic block copolymer micelles for improved drug loading of hydrophobic payloads (Jo et al.). The free base LogP (~1.32) is ~2500-fold more lipophilic than pipecolic acid, directly impacting membrane permeability. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation. The HCl salt ensures aqueous solubility for solid-phase peptide synthesis and medicinal chemistry workflows, including HBV capsid assembly inhibitor libraries (Novira Therapeutics patents). Recommended for research groups requiring conformationally constrained amino acid building blocks with high stereochemical fidelity.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 14026-63-2; 1803565-99-2
Cat. No. B2898461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocane-2-carboxylic acid hydrochloride
CAS14026-63-2; 1803565-99-2
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CCCNC(CC1)C(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
InChIKeySGSJEVCYTWHFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azocane-2-carboxylic Acid Hydrochloride (CAS 14026-63-2 / 1803565-99-2): A Medium-Ring Constrained Amino Acid Building Block for Peptidomimetic and Heterocycle Synthesis


Azocane-2-carboxylic acid hydrochloride is the hydrochloride salt of an eight-membered saturated nitrogen-containing heterocyclic α-amino acid (azocane = octahydroazocine). The free base (CAS 14026-63-2, C₈H₁₅NO₂, MW 157.21) and its HCl salt (CAS 1803565-99-2, C₈H₁₆ClNO₂, MW 193.67) constitute a medium-ring constrained amino acid scaffold with a single stereogenic center at C-2 . The compound is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC from established vendors . Its eight-membered ring distinguishes it from the more common five-membered (proline), six-membered (pipecolic acid/piperidine-2-carboxylic acid), and seven-membered (azepane-2-carboxylic acid) cyclic amino acid analogs, conferring distinct conformational preferences and physicochemical properties that are exploited in peptidomimetic design, polymer chemistry, and medicinal chemistry scaffold diversification [1].

Why Generic Substitution Fails: Ring-Size-Dependent Conformational and Physicochemical Constraints Differentiate Azocane-2-carboxylic Acid Hydrochloride from Smaller-Ring Analogs


Cyclic α-amino acids of different ring sizes are not interchangeable building blocks. The eight-membered azocane ring adopts a boat-chair conformation distinct from the chair conformation of six-membered piperidine rings and the conformational preferences of five- and seven-membered rings, as established by variable-temperature ¹H and ¹³C NMR studies [1]. This conformational difference translates into measurably distinct secondary structure induction when the scaffold is incorporated into peptides: the 2S,7S azocane diastereomer produces an extended geometry mimicking the C⁺ conformer of ox-[Cys-Cys], while the 2R,7S isomer forms a Type VIa β-turn rarely accessible with smaller ring systems [2]. Furthermore, the eight-membered ring imparts substantially higher lipophilicity (experimental LogP ≈ 1.32 for the free base) compared to six-membered pipecolic acid (predicted LogP ≈ −2.12 for the neutral form), an approximately 3.4 log unit difference corresponding to a ~2500-fold higher octanol-water partition coefficient . These ring-size-governed differences in conformation and lipophilicity mean that substituting azocane-2-carboxylic acid with piperidine-2-carboxylic acid or azepane-2-carboxylic acid will produce molecules with fundamentally different three-dimensional shapes and physicochemical profiles, directly impacting target binding, membrane permeability, and pharmacokinetic behavior.

Azocane-2-carboxylic Acid Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Ring-Size-Dependent Lipophilicity: ~2500-Fold LogP Difference Between Azocane-2-carboxylic Acid and Piperidine-2-carboxylic Acid

Azocane-2-carboxylic acid (free base) has an experimentally determined LogP of 1.32210, compared to a predicted LogP of −2.1239622 for piperidine-2-carboxylic acid (pipecolic acid, the six-membered ring analog) and −1.295 for azepane-2-carboxylic acid (the seven-membered ring analog) . The ΔLogP of approximately 3.44 units between the eight-membered and six-membered ring analogs corresponds to an approximately 2,500-fold higher octanol-water partition coefficient for the azocane scaffold. This difference in lipophilicity is a direct consequence of the additional methylene groups in the eight-membered ring increasing hydrocarbonaceous surface area, a trend consistent with the established correlation between ring size and reversed-phase HPLC retention for cyclic amino acids [1].

Lipophilicity LogP Membrane permeability Physicochemical property Ring-size effect

Conformational Differentiation: Azocane Boat-Chair Conformation Enables Unique Peptide Secondary Structure Induction Unavailable to 5-, 6-, or 7-Membered Ring Analogs

Variable-temperature ¹H and ¹³C NMR studies established that azocane (azacyclooctane) and its N-methyl and N-chloro derivatives adopt a boat-chair conformation with the nitrogen atom residing at the BC(1) position on the molecular plane of symmetry, with boat-chair/boat-chair ring reversal coalescence observed at approximately −95°C [1]. When the azocane scaffold is incorporated into peptides as a constrained amino acid, the 2R,7S stereoisomer of 7-amino-8-oxoazocane-2-carboxylic acid forms a Type VIa β-turn, confirmed by X-ray crystallography in the solid state and by NMR in aqueous solution [2]. The Type VIa β-turn is relatively rare and typically requires a cis amide bond as found in proline-containing sequences. In contrast, the 2S,7S diastereomer adopts an extended geometry that mimics the C⁺ conformer of ox-[Cys-Cys], a motif found in a variety of naturally occurring peptides [2]. These specific conformational outcomes are not accessible with the chair conformation of six-membered piperidine-2-carboxylic acid or the conformational preferences of five-membered proline.

Conformational analysis Peptidomimetic β-turn Boat-chair Secondary structure

Polymer Hydrophobicity: N-Acryloylazocane (PAH) Demonstrates Quantitatively Greater Hydrophobicity than N-Acryloylpiperidine (PAP) in RAFT Copolymer Micelle Systems

In a direct head-to-head comparison, N-acryloylazocane (AH) and N-acryloylpiperidine (AP) were polymerized via RAFT as hydrophobic blocks with a poly(N-acryloylmorpholine) (PAM) hydrophilic block [1]. PAM-PAH (azocane-based) maintained spherical micelle morphology up to a hydrophobic weight fraction of 0.85, whereas PAM-PAP (piperidine-based) maintained spherical micelles only up to 0.76. Furthermore, segregation behavior analysis showed that PAM-PAH spans both the weak segregation region (WSR) and strong segregation region (SSR), while PAM-PAP is confined to the WSR, attributed to the greater hydrophobicity of PAH than PAP [1]. The azocane-based PAM(0.15)-PAH(0.85) micelles successfully encapsulated everolimus with 60 ± 7.8% efficiency, with the hydrodynamic diameter increasing modestly from 43 ± 0.1 to 52 ± 1.8 nm upon drug loading, and sustained release over 3 weeks in PBS (pH 7.4, 10 mM) at 37°C [1].

RAFT polymerization Polymeric micelle Hydrophobicity Drug delivery Block copolymer

Enantioselective Synthesis: α-Alkylated Azocane-2-carboxylic Acid Methyl Esters Achieved with >96% Enantiomeric Excess via Asymmetric Schmidt Rearrangement

Georg and Guan (1992) reported the asymmetric synthesis of α-alkylated azocane-2-carboxylic acid methyl esters in four steps from optically active β-keto esters, achieving >96% enantiomeric excess (ee) [1]. The sequence involves tetrazole formation from the β-keto ester, reduction, N-protection, and oxidative Schmidt rearrangement to effect the ring expansion. This synthetic methodology provides access to enantiomerically enriched azocane-2-carboxylic acid derivatives with ee values exceeding 96%, which is comparable to or exceeds the enantiomeric purity typically achieved in the synthesis of analogous α-alkylated azepane-2-carboxylic acids reported by the same group [2]. The method leverages the same tetrazole-based Schmidt rearrangement strategy applied across the azepane and azocane series, but the 8-membered ring formation inherently faces greater entropic barriers to cyclization compared to 7-membered ring formation, necessitating optimized conditions for the oxidation step.

Asymmetric synthesis Enantiomeric excess Schmidt rearrangement β-Keto ester Tetrazole

Dual NK1R Antagonist/SERT Inhibitor SAR: Piperidine and Homopiperidine Scaffolds Outperform Azocane Derivatives in Depression-Targeted Dual Pharmacology

Wu et al. (2013) conducted a systematic SAR study of piperidine, homopiperidine (azepane), and azocane derivatives as dual NK1 receptor (NK1R) antagonists and serotonin reuptake transporter (SERT) inhibitors [1]. The study culminated in the identification of piperidine compound 2 and homopiperidine compound 8 as potent dual NK1R antagonists/SERT inhibitors, with compound 2 demonstrating significant in vivo activity in the gerbil forced swimming test (FST) [1]. Azocane derivatives were included in the SAR exploration but were not selected as lead compounds; the manuscript title and abstract specifically highlight the piperidine and homopiperidine scaffolds. Compound 2 showed NK1R IC₅₀ values in the nanomolar range in U373 cell membrane binding assays using [³H]-substance P as radioligand, and SERT inhibition confirmed in recombinant HEK-293 cells expressing hSERT, with no significant off-target activity (<50% inhibition at 10 µM) across a panel of over 70 receptors, transporters, and ion channels [1].

NK1 receptor Serotonin reuptake transporter Structure-activity relationship Antidepressant Dual pharmacology

HBV Capsid Assembly Inhibition: Azocane Scaffold Privileged in Patent Claims for Antiviral Applications

Novira Therapeutics (now part of Johnson & Johnson) filed patent WO2016149581A1 (and corresponding US 9,884,831) specifically claiming azocane and azonane derivatives as inhibitors of HBV capsid assembly for the treatment of hepatitis B infection [1]. The patent discloses compounds of formula (I) incorporating the azocane core and claims methods of inhibiting, suppressing, or preventing HBV infection through disruption of capsid assembly and function [1]. While quantitative comparative IC₅₀ data against non-azocane analogs is not publicly available from the patent disclosure, the specific selection of the eight-membered azocane ring system (alongside the nine-membered azonane) as the privileged scaffold for this mechanism of action indicates that the medium-ring conformational properties and/or physicochemical profile of azocane derivatives are deemed advantageous for HBV capsid protein binding. This represents a distinct therapeutic area where the azocane scaffold is specifically claimed, in contrast to the NK1/SERT case where smaller rings were preferred.

HBV Capsid assembly Antiviral Azocane derivative Patent

Azocane-2-carboxylic Acid Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement and Research Prioritization


Conformationally Constrained Peptidomimetic Design Requiring Type VIa β-Turn or Extended C⁺ Conformer Mimicry

For peptide chemists designing turn mimetics, the azocane scaffold is uniquely capable of inducing a Type VIa β-turn (via the 2R,7S stereochemistry) or an extended C⁺ conformer geometry (via the 2S,7S stereochemistry), as demonstrated by X-ray crystallography and solution NMR by Creighton et al. [1]. These specific secondary structure motifs are not accessible with the more common five-membered proline or six-membered pipecolic acid scaffolds, making azocane-2-carboxylic acid hydrochloride the scaffold of choice when the target peptide motif requires either a cis amide bond mimic (Type VIa β-turn) or an extended ox-[Cys-Cys] conformer [1]. The hydrochloride salt form (CAS 1803565-99-2) offers improved aqueous solubility for direct use in solid-phase peptide synthesis or solution-phase coupling reactions.

RAFT Polymer-Drug Conjugate Development Requiring High Hydrophobic Drug Loading Capacity

The quantitatively greater hydrophobicity of N-acryloylazocane (PAH) compared to N-acryloylpiperidine (PAP) enables higher hydrophobic weight fractions (0.85 vs. 0.76) while maintaining spherical micelle morphology, as demonstrated by Jo et al. [2]. PAM-PAH micelles successfully encapsulated the hydrophobic immunosuppressant everolimus at 60 ± 7.8% efficiency with sustained release over 3 weeks [2]. Polymer chemists developing amphiphilic block copolymer drug delivery systems should select the azocane-derived monomer when higher drug loading of hydrophobic payloads is required and when access to the strong segregation regime (SSR) is desirable for micelle stability. The azocane-2-carboxylic acid scaffold serves as the precursor for generating N-acryloyl or N-methacryloyl monomers through standard derivatization chemistry.

Medicinal Chemistry Scaffold Diversification for HBV Capsid Assembly Inhibitor Programs

The azocane scaffold has been specifically claimed in patent filings by Novira Therapeutics (WO2016149581A1, US 9,884,831) for HBV capsid assembly inhibition [3]. For medicinal chemistry teams pursuing HBV antiviral programs, azocane-2-carboxylic acid hydrochloride represents a key building block for generating azocane-containing compound libraries within this chemotype space. The scaffold's medium-ring conformational properties and elevated lipophilicity (LogP ~1.32) relative to smaller ring analogs may contribute to capsid protein binding. Procurement of the hydrochloride salt ensures adequate solubility for parallel synthesis and medicinal chemistry workflows.

Asymmetric Synthesis of α,α-Disubstituted Amino Acid Libraries Requiring High Enantiomeric Purity

The demonstrated asymmetric synthesis methodology of Georg and Guan achieves >96% ee for α-alkylated azocane-2-carboxylic acid derivatives via a tetrazole-based Schmidt rearrangement [4]. For research groups constructing libraries of conformationally constrained α,α-disubstituted amino acids, the azocane-2-carboxylic acid scaffold provides an entry point to eight-membered ring variants with high stereochemical fidelity. The hydrochloride salt offers convenient handling and storage compared to the free amino acid form, and batch-specific QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm ensures that researchers can verify identity and purity before committing the compound to multi-step synthetic sequences .

Quote Request

Request a Quote for Azocane-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.